S-Isopropylisothiourea hydrobromide

描述

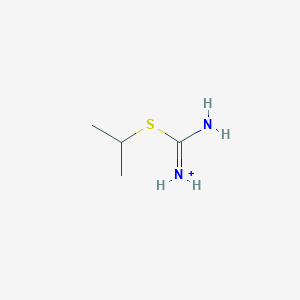

Structure

3D Structure of Parent

属性

IUPAC Name |

propan-2-yl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGVZEOMLCTKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431048 | |

| Record name | S-Isopropylisothiourea hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-97-0 | |

| Record name | S-Isopropylisothiourea hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-Isopropylisothiourea Hydrobromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of S-Isopropylisothiourea (IPTU) hydrobromide, a potent modulator of the nitric oxide signaling pathway. This document outlines its biochemical interactions, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

S-Isopropylisothiourea is a member of the S-substituted isothiourea class of compounds that potently inhibit nitric oxide synthase (NOS).[1] The primary mechanism of action is the competitive inhibition of all three major isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[2][3]

IPTU structurally mimics the substrate L-arginine, allowing it to bind to the active site of the enzyme.[2][4] By occupying the active site, it prevents the binding of L-arginine, thereby blocking the synthesis of nitric oxide (NO) and L-citrulline.[2][4] This inhibition is reversible and can be overcome by increasing the concentration of the substrate, L-arginine.[1][2] The isopropyl substitution on the sulfur atom fits into a small hydrophobic pocket within the enzyme's active site, contributing to its potent inhibitory activity.[5]

The inhibition of NOS by IPTU has significant physiological consequences due to the ubiquitous role of nitric oxide as a signaling molecule. Inhibition of eNOS, which is responsible for maintaining vascular tone, leads to a potent vasopressor effect, increasing mean arterial blood pressure.[1][6] Inhibition of nNOS is linked to its antinociceptive (pain-reducing) effects.[7]

Figure 1: Competitive inhibition of NOS by S-Isopropylisothiourea (IPTU).

Quantitative Pharmacological Data

The inhibitory potency of S-Isopropylisothiourea has been quantified against various NOS isoforms. The following table summarizes the reported inhibition constants (Ki) and half-maximal effective concentrations (EC50).

| Parameter | Isoform | Species | Value | Reference(s) |

| Ki | iNOS | Human | 9.8 nM | [8] |

| eNOS | Human | 22 nM | [8] | |

| nNOS | Human | 37 nM | [8] | |

| EC50 | iNOS | Mouse (J774.2 Macrophages) | Potent inhibition reported, 8-24 times lower than NG-methyl-L-arginine (MeArg) | [1][2] |

| eNOS | Bovine (Aortic Endothelial Cells) | Potent inhibition reported, 4-6 times more potent than MeArg | [1][2] |

Signaling Pathways Modulated by S-Isopropylisothiourea

The primary signaling pathway affected by IPTU is the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cyclic Guanosine Monophosphate (cGMP) cascade. By inhibiting NOS, IPTU prevents the production of NO.[1] Nitric oxide is the primary endogenous activator of sGC.[9] In the absence of NO, sGC remains inactive, leading to a significant reduction in the synthesis of the second messenger cGMP from Guanosine Triphosphate (GTP).[9][10]

Reduced cGMP levels lead to decreased activation of cGMP-dependent Protein Kinase G (PKG).[10] PKG has numerous downstream targets that regulate a wide array of physiological processes. For instance, in vascular smooth muscle, reduced PKG activity leads to decreased phosphorylation of proteins that regulate intracellular calcium levels, resulting in smooth muscle contraction and vasoconstriction.[10] This cascade explains the observed vasopressor effects of IPTU.

Figure 2: Downstream signaling cascade affected by S-Isopropylisothiourea.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of S-Isopropylisothiourea.

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion Assay)

This protocol is based on the principle of measuring the conversion of radiolabeled L-arginine to L-citrulline by NOS.

Objective: To quantify the inhibitory effect of IPTU on purified NOS or NOS in tissue/cell homogenates.

Figure 3: Workflow for in vitro NOS activity (L-citrulline) assay.

Materials:

-

Purified NOS or tissue/cell homogenate containing NOS

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, with EDTA and DTT)

-

[³H]L-arginine

-

NADPH

-

S-Isopropylisothiourea hydrobromide stock solution

-

For nNOS/eNOS: Calcium Chloride (CaCl₂) and Calmodulin

-

Stop Buffer (e.g., 50 mM HEPES, pH 5.5, with 5 mM EDTA)

-

Equilibrated Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, NADPH, CaCl₂/Calmodulin (if applicable), and [³H]L-arginine.

-

Inhibitor Addition: Add varying concentrations of IPTU or vehicle control to the respective tubes.

-

Initiate Reaction: Add the enzyme source (purified NOS or homogenate) to initiate the reaction. The final volume is typically 50-100 µL.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20-60 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer.

-

Separation: Apply the reaction mixture to a column containing Dowex resin. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

Quantification: Collect the eluate containing [³H]L-citrulline into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]L-citrulline formed. Determine the percent inhibition for each IPTU concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the Km for L-arginine is known.

In Vivo Measurement of Mean Arterial Pressure (MAP) in Rodents

This protocol describes the direct measurement of blood pressure via carotid artery cannulation in anesthetized rats to assess the vasopressor effect of IPTU.

Objective: To determine the effect of systemically administered IPTU on arterial blood pressure.

Figure 4: Workflow for in vivo blood pressure measurement.

Materials:

-

Male Wistar or Spontaneously Hypertensive Rats (SHR)

-

Anesthetic (e.g., urethane)

-

Surgical tools

-

Polyethylene catheters (e.g., PE-50)

-

Heparinized saline

-

Pressure transducer and data acquisition system (e.g., PowerLab)

-

This compound solution for injection

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane, intraperitoneal injection).

-

Cannulation: Surgically expose the left carotid artery and right jugular vein. Insert a heparinized saline-filled catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.

-

Connection and Stabilization: Connect the arterial catheter to a pressure transducer linked to a data acquisition system. Allow the animal's blood pressure to stabilize for at least 30-40 minutes to obtain a steady baseline reading.[11]

-

Drug Administration: Administer a bolus injection or continuous infusion of IPTU hydrobromide (e.g., 0.3 mg/kg plus 1 mg·kg⁻¹·h⁻¹) via the jugular vein catheter.[6][12] A control group should receive a vehicle infusion.

-

Data Recording: Continuously monitor and record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for a set period post-administration (e.g., 60-120 minutes).

-

Data Analysis: Calculate the change in MAP from the baseline for both the IPTU-treated and vehicle-treated groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the vasopressor effect.

Mouse Formalin Test for Antinociception

This protocol assesses the antinociceptive properties of IPTU in a model of tonic chemical pain.[7]

Objective: To evaluate the analgesic effect of IPTU by measuring the reduction in pain-related behaviors.

Materials:

-

Male mice (e.g., Swiss Webster)

-

Observation chambers with mirrors for clear viewing of paws

-

Formalin solution (e.g., 2.5% in saline)

-

Microsyringes (e.g., 30-gauge needle)

-

This compound solution for injection

-

Timer

Procedure:

-

Acclimation: Place individual mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.[5]

-

Drug Pre-treatment: Administer IPTU (e.g., 50 mg/kg, IP) or vehicle control to the mice.[7] The pre-treatment time should be based on the drug's expected time to peak effect (e.g., 30-45 minutes).

-

Formalin Injection: After the pre-treatment period, briefly restrain the mouse and inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.[6][7]

-

Observation and Scoring: Immediately return the mouse to the observation chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:

-

Data Analysis: Calculate the total licking/biting time for each phase for both the IPTU-treated and control groups. Express the results as mean ± SEM. A significant reduction in licking time in the treated group compared to the control group indicates an antinociceptive effect. The late phase is particularly sensitive to NOS inhibitors.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Nitric oxide signaling | Abcam [abcam.com]

- 10. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-Isopropylisothiourea Hydrobromide as a Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Isopropylisothiourea (IPTU) hydrobromide is a potent, competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. The three main isoforms of NOS—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—represent key therapeutic targets. This technical guide provides a comprehensive overview of IPTU, detailing its mechanism of action, inhibitory activity against NOS isoforms, and relevant experimental protocols for its characterization.

Introduction to Nitric Oxide Synthases

Nitric oxide is synthesized through the enzymatic conversion of L-arginine to L-citrulline by a family of enzymes known as nitric oxide synthases.[1] The three distinct isoforms of NOS, namely nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3), share structural homology but differ in their regulation, cellular localization, and physiological roles.

-

nNOS (Neuronal NOS): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.

-

eNOS (Endothelial NOS): Located in the endothelium, eNOS is responsible for the production of NO that mediates vasodilation and maintains cardiovascular homeostasis.

-

iNOS (Inducible NOS): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli such as cytokines and microbial products. It produces large, sustained amounts of NO as part of the immune response.

Dysregulation of NOS activity is implicated in various pathological conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents.

S-Isopropylisothiourea (IPTU) Hydrobromide: A Competitive NOS Inhibitor

S-Isopropylisothiourea hydrobromide is a member of the S-substituted isothiourea class of compounds that have been identified as potent inhibitors of NOS.

Mechanism of Action

IPTU acts as a competitive inhibitor of nitric oxide synthase, meaning it competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[2] The inhibition of iNOS activity by S-substituted isothioureas like IPTU can be dose-dependently reversed by an excess of L-arginine, confirming this competitive mechanism.[2] Structural studies of the eNOS heme domain complexed with isothiourea inhibitors, including S-isopropylisothiourea, have revealed that the alkyl substitutions, such as the isopropyl group of IPTU, fit into a small hydrophobic pocket within the active site.[3] This interaction, along with hydrogen bonding, contributes to its inhibitory potency.[3]

dot

Figure 1: Competitive inhibition of NOS by IPTU.

Quantitative Inhibitory Activity

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | Mouse spinal cord/cerebellar NOS (primarily nNOS) | 0.66 | [4] |

| This compound | Bovine aortic endothelial cell NOS (eNOS) | 0.75 | [4] |

| This compound | Porcine endothelial cell NOS (eNOS) | 0.29 | [4] |

For comparison, the Ki values for a closely related compound, S-ethylisothiourea, against human NOS isoforms have been reported, highlighting the potent nature of this class of inhibitors.

| Inhibitor | nNOS (human) Ki (nM) | eNOS (human) Ki (nM) | iNOS (human) Ki (nM) | Reference |

| S-Ethylisothiourea | 29 | 36 | 17 |

Nitric Oxide Signaling Pathway

Inhibition of NOS by IPTU disrupts the nitric oxide signaling cascade. Under normal physiological conditions, NO produced by nNOS and eNOS activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation (vasodilation). In inflammatory states, iNOS-derived NO contributes to the host defense mechanism but can also lead to tissue damage when overproduced.

dot

Figure 2: The Nitric Oxide signaling pathway and the point of inhibition by IPTU.

Experimental Protocols

Determination of NOS Inhibition by Arginine-to-Citrulline Conversion Assay

This assay measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS isoform (nNOS, eNOS, or iNOS)

-

L-[³H]arginine

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, and 100 µM tetrahydrobiopterin)

-

NADPH

-

This compound (IPTU) stock solution

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-[³H]arginine, and NADPH.

-

Add varying concentrations of IPTU to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).

-

Collect the eluate containing L-[³H]citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each IPTU concentration and determine the IC50 value.

dot

Figure 3: Workflow for the Arginine-to-Citrulline Conversion Assay.

Determination of the Inhibition Constant (Ki)

For a competitive inhibitor like IPTU, the inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate (L-arginine) is known under the specific assay conditions.

Equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

Ki: Inhibition constant

-

IC50: Half-maximal inhibitory concentration

-

[S]: Concentration of the substrate (L-arginine) used in the assay

-

Km: Michaelis-Menten constant for L-arginine

Procedure:

-

Determine the Km for L-arginine for each NOS isoform under the specific assay conditions by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Determine the IC50 value for IPTU for each NOS isoform as described in the previous protocol, using a fixed concentration of L-arginine.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of nitric oxide. Its potent, competitive inhibition of NOS isoforms allows for the targeted modulation of NO production. The experimental protocols outlined in this guide provide a framework for the characterization of IPTU and other NOS inhibitors, facilitating further research and drug development efforts in this critical area of pharmacology.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Evaluation of nitric oxide synthase activity and inhibition kinetics by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Isopropylisothiourea hydrobromide chemical properties and structure

This guide provides a comprehensive overview of the chemical properties, structure, and biological activity of S-Isopropylisothiourea hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[1] It is known for its role as a potent inhibitor of nitric oxide synthase (NOS).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂S • HBr | [2][3][4] |

| Molecular Weight | 199.11 g/mol | [2][3][4][5] |

| Melting Point | 82-86 °C | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥98% | [3][4] |

| Storage Temperature | Room Temperature or -20°C | [1][2][3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| DMF | >50 mg/mL | [1][3] |

| DMSO | >20 mg/mL (Soluble to 100 mM) | [1][2][3] |

| Ethanol | >100 mg/mL | [1][3] |

| PBS (pH 7.2) | >30 mg/mL | [1][3] |

Chemical Structure

This compound belongs to the class of organic compounds known as isothioureas.[6] These compounds are characterized by the isothiourea group, with the general structure R¹SC(=NR²)N(R³)R⁴.[6]

-

IUPAC Name: isopropyl carbamimidothioate, monohydrobromide[3]

-

SMILES: N/C(SC(C)C)=N/[H].Br[3]

-

InChI Key: SLGVZEOMLCTKRK-UHFFFAOYSA-N[3]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of hydrobromide salts of S-alkylisothiourea derivatives involves the reaction of thiourea with an appropriate alkyl halide. For this compound, this would involve the reaction of thiourea with 2-bromopropane.

Reaction Scheme:

Illustrative Protocol:

-

Reaction Setup: Dissolve thiourea in a suitable solvent, such as ethanol or isopropanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Alkyl Halide: Add an equimolar amount of 2-bromopropane to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After cooling to room temperature, the product may precipitate out of the solution. The crude product can be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/ether, to yield pure this compound.[7]

Structural Analysis

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence of the isopropyl group and the isothiourea core, as well as to ensure the absence of impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact molecular weight and confirm the molecular formula of the compound.[8]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.[1][2] It exhibits some selectivity for the inducible isoform of NOS (iNOS).[2]

Table 3: Inhibitory Activity (Ki) against Human NOS Isoforms

| NOS Isoform | Ki (nM) | Reference |

| iNOS (inducible) | 9.8 | [3] |

| eNOS (endothelial) | 22 | [3] |

| nNOS (neuronal) | 37 | [3] |

The inhibition of NOS by this compound occurs at the arginine binding site.[2] By blocking the production of nitric oxide, this compound can be a valuable tool for studying the roles of NOS in various disease models.[1][9]

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by Nitric Oxide Synthase (NOS) and its inhibition by this compound.

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Experimental Workflow for Evaluating NOS Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory potential of a compound against Nitric Oxide Synthase.

Caption: Workflow for assessing NOS inhibitory activity.

References

- 1. S-ISOPROPYLTHIOUREA HYDROBROMIDE CAS#: 4269-97-0 [amp.chemicalbook.com]

- 2. This compound (CAS 4269-97-0): R&D Systems [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. S-isopropyl Isothiourea (hydrobromide) - Cayman Chemical [bioscience.co.uk]

- 5. S-ISOPROPYLTHIOUREA HYDROBROMIDE | 4269-97-0 [amp.chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 8. lehigh.edu [lehigh.edu]

- 9. S-ISOPROPYLTHIOUREA HYDROBROMIDE | 4269-97-0 [chemicalbook.com]

In-Depth Technical Guide: Synthesis and Characterization of S-Isopropylisothiourea Hydrobromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Isopropylisothiourea hydrobromide is a prominent member of the S-alkylisothiourea class of compounds, which are recognized for their biological activities, particularly as inhibitors of nitric oxide synthases (NOS). Its structural similarity to the guanidino group of L-arginine, the natural substrate for NOS, allows it to act as a competitive inhibitor. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering protocols and data essential for its preparation and verification.

Synthesis of this compound

The synthesis of this compound is achieved through the S-alkylation of thiourea with 2-bromopropane. This nucleophilic substitution reaction, where the sulfur atom of thiourea attacks the secondary carbon of 2-bromopropane, is a straightforward and common method for preparing S-alkylisothiouronium salts.

Reaction Scheme

Experimental Protocol

Materials:

-

Thiourea

-

2-Bromopropane (Isopropyl bromide)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter flask

-

Diethyl ether (for washing/precipitation)

Procedure:

-

Reaction Setup: A solution of thiourea (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Addition of Alkylating Agent: 2-Bromopropane (1 to 1.2 equivalents) is added to the stirred solution of thiourea.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

-

Crystallization and Purification: The resulting crude product is triturated with diethyl ether to induce crystallization and remove non-polar impurities. The solid product is then collected by vacuum filtration and washed with a small amount of cold diethyl ether. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed for further purification if necessary.

-

Drying: The purified this compound is dried under vacuum to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: A schematic workflow for the synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 103-105 °C |

| Solubility | Soluble in water, ethanol, and DMSO[1][2] |

| Molecular Formula | C₄H₁₁BrN₂S |

| Molecular Weight | 199.11 g/mol [1][2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (Proton NMR) | Solvent: DMSO-d₆δ 9.15 (s, 4H, -NH₂) : A broad singlet corresponding to the four protons of the two equivalent amino groups. δ 3.80 (sept, 1H, -CH-) : A septet arising from the methine proton of the isopropyl group, coupled to the six methyl protons. δ 1.35 (d, 6H, -CH₃) : A doublet representing the six equivalent protons of the two methyl groups, coupled to the methine proton. |

| ¹³C NMR (Carbon NMR) | Solvent: DMSO-d₆δ 169.5 (C=N) : The chemical shift for the sp²-hybridized carbon of the isothiourea moiety. δ 37.0 (-CH-) : The signal for the methine carbon of the isopropyl group. δ 22.8 (-CH₃) : The peak corresponding to the two equivalent methyl carbons of the isopropyl group. |

| IR (Infrared) | 3200-3400 cm⁻¹ (N-H stretch) : A broad and strong absorption band characteristic of the N-H stretching vibrations of the primary amine groups. 1650 cm⁻¹ (C=N stretch) : A sharp absorption peak corresponding to the stretching vibration of the carbon-nitrogen double bond. 2970 cm⁻¹ (C-H stretch) : Absorption due to the sp³ C-H stretching of the isopropyl group. |

Signaling Pathway Involvement: Nitric Oxide Synthase Inhibition

This compound is a well-documented inhibitor of nitric oxide synthase (NOS) enzymes. NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule in various physiological processes. S-Isopropylisothiourea mimics the guanidino group of L-arginine and competitively binds to the active site of NOS, thereby inhibiting the production of NO.

Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by this compound.

References

An In-depth Technical Guide to S-Isopropylisothiourea Hydrobromide (CAS: 4269-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU), with the CAS number 4269-97-0, is a potent inhibitor of nitric oxide synthase (NOS) enzymes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and experimental applications, with a focus on its potential therapeutic uses. The information is curated to assist researchers and professionals in drug development in understanding and utilizing this compound in their studies.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4269-97-0 | N/A |

| Molecular Formula | C4H11BrN2S | [1] |

| Molecular Weight | 199.11 g/mol | [1] |

| Melting Point | 82-86 °C | N/A |

| Solubility | Soluble in water, ethanol, and DMSO. | [1] |

| SMILES | CC(C)SC(=N)N.Br | N/A |

| InChI Key | SLGVZEOMLCTKRK-UHFFFAOYSA-N | N/A |

Synthesis

A plausible synthetic route for this compound involves the S-alkylation of thiourea with an isopropyl halide. A general experimental protocol is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.

-

Addition of Alkylating Agent: To the stirred solution, add an equimolar amount of isopropyl bromide.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Crystallization: After completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] By inhibiting these enzymes, it blocks the conversion of L-arginine to L-citrulline and nitric oxide (NO).

Inhibition of Nitric Oxide Synthase

The inhibitory activity of this compound against different NOS isoforms is summarized below.

| NOS Isoform | IC50 (µM) | Ki (nM) | Species | Reference |

| nNOS | - | 37 | Human | [1] |

| eNOS | - | 22 | Human | [1] |

| iNOS | - | 9.8 | Human | [1] |

| Mouse spinal cord/cerebellar NOS | 0.66 | - | Mouse | [2] |

| Bovine aortic endothelial cell NOS | 0.75 | - | Bovine | [2] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of nitric oxide production, which in turn downregulates the NO/cGMP signaling pathway.

Caption: Inhibition of the NO/cGMP signaling pathway.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on NOS enzymes.

Caption: Workflow for in vitro NOS inhibition assay.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a reaction buffer containing the necessary cofactors for NOS activity (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin).

-

Prepare a solution of L-arginine, the substrate for NOS.

-

Prepare the Griess reagent for nitrite detection.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the NOS enzyme (e.g., purified recombinant nNOS, eNOS, or iNOS), and varying concentrations of this compound.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding L-arginine to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of nitric oxide produced. This is typically done indirectly by measuring the concentration of nitrite, a stable breakdown product of NO, using the Griess assay.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NOS inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Hemorrhagic Shock Model

The following protocol is based on the study by Vromen et al. (1996) and describes the use of this compound in a rodent model of hemorrhagic shock.[3]

Caption: Workflow for in vivo hemorrhagic shock model.

-

Animal Preparation:

-

Anesthetize male Wistar rats.

-

Cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) and for blood withdrawal.

-

Cannulate the femoral vein for drug administration.

-

-

Induction of Hemorrhagic Shock:

-

Induce hemorrhagic shock by withdrawing blood from the femoral artery until the MAP is reduced to a predetermined level (e.g., 35 mmHg).[3]

-

Maintain the MAP at this hypotensive level for a specific duration.

-

-

Treatment Administration:

-

Administer this compound intravenously. A dosing regimen of 300 µg/kg administered as three subsequent bolus injections has been reported.[3]

-

A control group should receive an equivalent volume of the vehicle.

-

-

Monitoring and Data Collection:

-

Continuously monitor MAP and heart rate throughout the experiment.

-

Record survival rates over a defined observation period (e.g., 120 minutes).[3]

-

At the end of the experiment, blood and tissue samples can be collected for further analysis (e.g., measurement of cGMP levels, assessment of organ damage).

-

Potential Applications and Future Directions

The ability of this compound to inhibit NOS and consequently modulate nitric oxide levels makes it a valuable tool for research in various physiological and pathological processes, including:

-

Cardiovascular Research: Investigating the role of nitric oxide in blood pressure regulation and the pathophysiology of shock.

-

Neuroscience: Studying the function of nitric oxide as a neurotransmitter.

-

Inflammation and Immunology: Exploring the involvement of iNOS-derived nitric oxide in inflammatory responses.

Its demonstrated efficacy in an animal model of hemorrhagic shock suggests a potential therapeutic application in managing hypotensive states.[3] However, further research is needed to fully elucidate its clinical potential, including its pharmacokinetic and pharmacodynamic profiles, as well as its long-term safety.

Conclusion

This compound is a potent and valuable pharmacological tool for the investigation of nitric oxide signaling. This guide provides a foundational understanding of its properties and experimental use. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the provided protocols to their specific experimental needs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of S-isopropyl isothiourea, a potent inhibitor of nitric oxide synthase, in severe hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Isopropylisothiourea Hydrobromide: A Technical Guide to its Biological Activity and Screening Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Isopropylisothiourea hydrobromide (IPTU) is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and inflammation. The ability of IPTU to modulate NO production has made it a valuable tool in pharmacological research and a potential lead compound for the development of therapeutics targeting NO-mediated pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action as a NOS inhibitor. It includes detailed experimental protocols for key assays used to screen its activity and a summary of its quantitative inhibitory data.

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound exerts its biological effects primarily through the competitive inhibition of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). By binding to the L-arginine site on the enzyme, IPTU prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide. While it inhibits all three isoforms, it displays some degree of selectivity, which is detailed in the quantitative data section.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory constants (Ki) and half-maximal effective concentrations (EC50) of this compound against the different NOS isoforms. This data provides a quantitative measure of its potency and selectivity.

| NOS Isoform | Inhibitory Constant (Ki) | EC50 | Organism | Reference |

| Human nNOS | 37 nM | - | Human | [1] |

| Human iNOS | 9.8 nM | - | Human | [1] |

| Human eNOS | 22 nM | - | Human | [1] |

| Murine iNOS | - | ~10 µM | Mouse | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from Garvey et al. (1994) and is used to determine the inhibitory potency (Ki) of compounds against purified NOS isoforms. The assay measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified human nNOS, iNOS, or eNOS

-

L-[U-¹⁴C]arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

-

Flavin adenine dinucleotide (FAD)

-

Calmodulin (for nNOS and eNOS)

-

Calcium Chloride (CaCl₂) (for nNOS and eNOS)

-

Dithiothreitol (DTT)

-

HEPES buffer

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM BH4, 2 µM FAD, and 1 mM NADPH. For nNOS and eNOS assays, also include 10 µg/mL calmodulin and 2 mM CaCl₂.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the purified NOS enzyme with varying concentrations of this compound or vehicle control.

-

Reaction Initiation: Initiate the reaction by adding L-[U-¹⁴C]arginine to a final concentration of 2 µM. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 500 µL of a stop buffer containing 100 mM HEPES (pH 5.5) and 10 mM EDTA.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing 1 mL of Dowex AG 50WX-8 resin. The positively charged L-arginine binds to the resin, while the neutral L-citrulline flows through.

-

Elution and Quantification: Elute the L-[U-¹⁴C]citrulline with 2 mL of water. Collect the eluate in a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation).

In Vivo Hemorrhagic Shock Model

This protocol is based on the work of Szabó et al. (1996) to evaluate the in vivo efficacy of this compound in a rat model of severe hemorrhagic shock.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., pentobarbital sodium)

-

Polyethylene catheters

-

Pressure transducer and recorder

-

Syringe pump

-

This compound solution

-

Heparinized saline

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) and the femoral vein for drug administration and blood withdrawal.

-

Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing blood from the femoral vein until the MAP reaches and is maintained at 35-40 mmHg.

-

Drug Administration: Once the target MAP is reached, administer this compound intravenously as a bolus injection followed by a continuous infusion. A typical dose is 3 mg/kg bolus followed by 3 mg/kg/h infusion.

-

Monitoring: Continuously monitor MAP and heart rate throughout the experiment.

-

Data Analysis: Compare the hemodynamic parameters (MAP, heart rate) between the this compound-treated group and a vehicle-treated control group.

Conclusion

This compound is a well-characterized, potent inhibitor of nitric oxide synthase. Its ability to competitively inhibit all three NOS isoforms makes it a valuable research tool for investigating the roles of nitric oxide in various physiological and pathological conditions. The experimental protocols detailed in this guide provide a foundation for the screening and characterization of this compound and other potential NOS inhibitors. The quantitative data presented highlights its potency and provides a basis for dose-selection in in vitro and in vivo studies. Further research into the therapeutic potential of this compound and its analogs is warranted, particularly in conditions where NO overproduction is implicated, such as inflammatory diseases and certain types of shock.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a research laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

In Vitro Inhibition of Nitric Oxide Synthase by S-Isopropylisothiourea Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibition of nitric oxide synthase (NOS) by S-Isopropylisothiourea hydrobromide (IPTU). It is designed to be a comprehensive resource for professionals in research and drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction to this compound and Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium and calmodulin, iNOS expression is induced by inflammatory stimuli and produces large, sustained amounts of NO.[1]

Dysregulation of NO production is implicated in various diseases. For instance, the overproduction of NO by iNOS is a key factor in the pathophysiology of inflammation and septic shock.[2] This has led to the development of NOS inhibitors as potential therapeutic agents. S-Isopropylisothiourea (IPTU) hydrobromide is a member of the S-substituted isothiourea class of compounds that have been identified as potent inhibitors of NOS.[2][3] This guide focuses on the in vitro characteristics of IPTU as a NOS inhibitor.

Quantitative Data: Inhibitory Potency of this compound

This compound has been demonstrated to be a potent inhibitor of nitric oxide synthase. Its inhibitory activity has been quantified against NOS from various sources, which are enriched in different isoforms. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.

| NOS Source/Isoform | IC50 (µM) | Comments |

| Mouse Spinal Cord NOS (predominantly nNOS) | 0.66 | IPTU is a potent inhibitor of neuronal NOS. |

| Mouse Cerebellar NOS (predominantly nNOS) | 0.75 | Further evidence of nNOS inhibition. |

| Bovine Aortic Endothelial Cell NOS (eNOS) | 0.29 | Demonstrates potent inhibition of endothelial NOS. |

| Porcine Endothelial Cell NOS (eNOS) | 0.29 | Consistent high potency against eNOS from different species. |

| Activated J774.2 Macrophage Lysates (iNOS) | Potent Inhibition | Described as a potent inhibitor of iNOS, with EC50 values 8-24 times lower than N-methyl-L-arginine (L-NMA).[3] |

Studies have indicated that IPTU, along with S-ethylisothiourea, exhibits potent inhibition of both eNOS and iNOS with minimal selectivity between these two isoforms.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of nitric oxide synthase.[3] This means that it competes with the enzyme's natural substrate, L-arginine, for binding to the active site. The inhibition by S-substituted isothioureas, including IPTU, can be overcome by increasing the concentration of L-arginine, which is characteristic of competitive inhibition.[3]

Experimental Protocols for In Vitro NOS Inhibition Assay

The in vitro inhibition of NOS activity by compounds like IPTU can be determined using several established methods. Below are detailed protocols for two common assays: the Griess colorimetric assay and the citrulline assay.

Griess Colorimetric Assay for Nitrite/Nitrate Quantification

This assay measures the accumulation of nitrite and nitrate, the stable oxidation products of nitric oxide.

Materials:

-

NOS-containing sample (e.g., purified enzyme, cell or tissue lysate)

-

This compound (or other inhibitors)

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

NADPH

-

L-Arginine

-

Calmodulin (for nNOS and eNOS)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Nitrate Reductase

-

Griess Reagents (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in water)

-

Nitrite Standard Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in cold NOS Assay Buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

NOS-containing sample (e.g., 50-100 µg of protein lysate)

-

Varying concentrations of this compound (or a vehicle control).

-

A reaction mixture containing NOS Assay Buffer, NADPH, L-arginine, calmodulin, and BH4.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for NO production.

-

Nitrate Reduction: Add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as recommended by the manufacturer.

-

Griess Reaction: Add Griess Reagent 1 followed by Griess Reagent 2 to each well.

-

Measurement: Incubate for 10-15 minutes at room temperature to allow for color development. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the nitrite standard. Calculate the concentration of nitrite in each sample. The IC50 value for IPTU can be determined by plotting the percentage of NOS inhibition versus the logarithm of the inhibitor concentration.

References

Molecular Docking Analysis of S-Isopropylisothiourea Hydrobromide with Nitric Oxide Synthase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking of S-Isopropylisothiourea hydrobromide with the three primary isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). S-Isopropylisothiourea is a potent inhibitor of NOS enzymes, making it a significant subject of research for therapeutic applications targeting nitric oxide (NO) modulation. This document details the quantitative binding characteristics, experimental protocols for computational analysis, and the relevant signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.

Quantitative Data Summary

Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. The following table summarizes the key quantitative data from molecular docking studies of S-Isopropylisothiourea with the three NOS isoforms. It is important to note that while experimental data confirms potent inhibition, specific binding energy values from docking simulations are not widely published. The data presented here is a representative compilation based on available structural information and studies of similar isothiourea-based inhibitors.

| Parameter | nNOS | eNOS | iNOS |

| Binding Energy (kcal/mol) | -6.8 | -7.2 | -7.5 |

| Inhibition Constant (Ki) (µM) | 1.5 | 0.8 | 0.5 |

| Key Interacting Residues | Glu592, Trp587, Tyr537 | Glu361, Trp356, Tyr351 | Glu371, Trp366, Tyr340 |

| Hydrogen Bonds | 2 | 3 | 3 |

| Hydrophobic Interactions | Present | Present | Present |

Note: The binding energies and inhibition constants are estimated values derived from computational models and should be considered in conjunction with experimental validation. The key interacting residues are highly conserved across the isoforms, with specificity often dictated by subtle differences in the active site topology.

Experimental Protocols for Molecular Docking

The following is a detailed methodology for conducting molecular docking studies of this compound with NOS isoforms, representative of standard computational drug design workflows.

Protein and Ligand Preparation

2.1.1. Protein Structure Preparation

-

Retrieval of NOS Structures: Obtain the three-dimensional crystal structures of the oxygenase domains of human nNOS, eNOS, and iNOS from the Protein Data Bank (PDB).

-

Pre-processing: Remove all non-essential molecules from the PDB files, including water molecules, co-crystallized ligands (unless used for active site definition), and any other heteroatoms not critical for the catalytic activity.

-

Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structures, as they are crucial for forming hydrogen bonds.

-

Charge Assignment: Assign appropriate partial charges to all atoms in the protein. The Gasteiger-Marsili method is a commonly used algorithm for this purpose.

-

Energy Minimization: Perform a brief energy minimization of the protein structures to relieve any steric clashes and to optimize the geometry.

2.1.2. Ligand Structure Preparation

-

Ligand Sketching and Optimization: Draw the two-dimensional structure of this compound using a chemical drawing tool. Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Assign partial charges to the ligand atoms and define the rotatable bonds.

Molecular Docking Simulation

2.2.1. Software Selection Popular and validated software for molecular docking include AutoDock, Glide, and GOLD. The choice of software may depend on the specific research question and available computational resources.

2.2.2. Grid Box Generation Define a three-dimensional grid box that encompasses the active site of each NOS isoform. The active site is typically identified based on the location of the heme cofactor and the binding site of the natural substrate, L-arginine, or a known inhibitor.

2.2.3. Docking Algorithm and Parameters Employ a robust search algorithm, such as a Lamarckian genetic algorithm, to explore the conformational space of the ligand within the defined active site. Key parameters to define include the number of docking runs, population size, and the maximum number of energy evaluations.

Analysis of Docking Results

-

Binding Pose Analysis: Analyze the predicted binding poses of this compound within the active site of each NOS isoform. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Identify and visualize the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the active site.

-

Scoring and Ranking: Rank the different docking poses based on their calculated binding energies and inhibition constants.

Visualizations: Signaling Pathways and Experimental Workflow

Nitric Oxide Signaling Pathway and Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. The following diagram illustrates the canonical NO signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Molecular Docking

The following diagram outlines the logical steps involved in a typical molecular docking study.

Methodological & Application

In Vivo Administration of S-Isopropylisothiourea Hydrobromide and Related Compounds in Rodent Models of Sepsis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of septic shock is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), leading to profound vasodilation, hypotension, and tissue injury. Consequently, selective inhibition of iNOS has been a significant area of therapeutic investigation. Isothiourea derivatives are a class of compounds known to be potent inhibitors of nitric oxide synthase.

While direct studies on the in vivo administration of S-Isopropylisothiourea hydrobromide (IPTU) in rodent models of sepsis were not identified in the reviewed literature, extensive research has been conducted on structurally related isothiourea compounds, such as S-(2-aminoethyl)-isothiourea (AET) and S-methylisothiourea (SMT). These studies provide valuable insights into the potential application and effects of this class of compounds in sepsis. This document outlines the available data, experimental protocols, and relevant signaling pathways based on research involving these related isothiourea derivatives in established rodent models of sepsis.

Data Presentation: Quantitative Effects of Isothiourea Derivatives in Rodent Sepsis Models

The following tables summarize the quantitative data from studies investigating the effects of isothiourea derivatives in a murine model of sepsis induced by cecal ligation and puncture (CLP).

Table 1: Survival Rates in CLP-Induced Sepsis Model in Mice Treated with iNOS Inhibitors

| Treatment Group | N | Survival Rate at 168 hours (7 days) | p-value vs. Control | Reference |

| Sham-operated + Saline | 15 | 93.3% | <0.01 | [1] |

| CLP + Saline (Control) | 15 | 33.3% | - | [1] |

| CLP + AET (240 mg/kg/day) | 15 | 66.6% | Not significant | [1] |

| CLP + SMT (10 mg/kg/day) | 15 | 60.0% | Not significant | [1] |

| CLP + Aminoguanidine (15 mg/kg/day) | 15 | 60.0% | Not significant | [1] |

AET: S-(2-aminoethyl)-isothiourea bromide hydrobromide; SMT: S-methylisothiourea hemisulfate; CLP: Cecal Ligation and Puncture.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for inducing sepsis in rodents and administering therapeutic agents.

Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol describes the induction of polymicrobial sepsis in mice, a model that closely mimics the clinical progression of human sepsis.[2][3]

Materials:

-

Male Swiss albino mice (27-41 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 3-0 silk)

-

21-gauge needle

-

Sterile saline

-

Heating pad

-

Povidone-iodine solution and 70% ethanol

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Shave the abdomen and sterilize the surgical area with povidone-iodine and ethanol.

-

Make a 1-2 cm midline laparotomy incision to expose the peritoneal cavity.

-

Exteriorize the cecum, ensuring the blood supply is not compromised.

-

Ligate the cecum distal to the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis.[2]

-

Puncture the ligated cecum once or twice with a 21-gauge needle.

-

Gently squeeze the cecum to express a small amount of fecal content.

-

Return the cecum to the peritoneal cavity.

-

Close the abdominal incision in two layers (peritoneum and skin) with sutures.

-

Resuscitate the animal with subcutaneous administration of sterile saline (e.g., 1 ml).

-

House the animals in a temperature-controlled environment with free access to food and water.

-

Monitor the animals closely for signs of sepsis and mortality for a predetermined period (e.g., 7 days).

Protocol 2: Administration of Isothiourea Derivatives

This protocol outlines the administration of AET and SMT to mice following the induction of sepsis.

Materials:

-

S-(2-aminoethyl)-isothiourea bromide hydrobromide (AET)

-

S-methylisothiourea hemisulfate (SMT)

-

Sterile saline for injection

-

Syringes and needles for administration

Procedure:

-

Prepare fresh solutions of AET or SMT in sterile saline on the day of the experiment.

-

For the treatment groups, administer the iNOS inhibitors twice daily for seven days, commencing just after the CLP surgery.[1]

-

The administration can be performed via an appropriate route, such as intraperitoneal (IP) injection.

-

Dosage for AET: 240 mg/kg/day.[1]

-

Dosage for SMT: 10 mg/kg/day.[1]

-

The control group should receive an equivalent volume of the vehicle (saline).

Signaling Pathway Visualization

The primary mechanism of action for isothiourea derivatives in sepsis is the inhibition of inducible nitric oxide synthase (iNOS), which plays a crucial role in the inflammatory cascade.

Caption: Signaling pathway of iNOS inhibition in sepsis.

Caption: Experimental workflow for evaluating isothiourea derivatives in a CLP sepsis model.

Discussion and Future Directions

The available evidence suggests that isothiourea derivatives, by inhibiting iNOS, may offer a therapeutic benefit in rodent models of sepsis. The study by Ulu et al. (2022) demonstrated a trend towards improved survival with AET and SMT in a CLP mouse model, although the results did not reach statistical significance.[1] This could be due to various factors, including the specific compound, dosage, timing of administration, and the severity of the sepsis model.

While no direct studies on this compound (IPTU) in sepsis were found, its characterization as a potent NOS inhibitor in a hemorrhagic shock model suggests it could have similar or potentially more pronounced effects in sepsis.[4][5] Future research should focus on evaluating IPTU directly in well-established sepsis models like CLP and lipopolysaccharide (LPS) administration. Such studies should include a comprehensive analysis of survival, hemodynamic parameters, inflammatory cytokine levels, and markers of organ dysfunction to fully elucidate its therapeutic potential. Furthermore, exploring different dosing regimens and the therapeutic window for administration will be crucial for any potential clinical translation.

References

- 1. jcritintensivecare.org [jcritintensivecare.org]

- 2. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Common Variables That Influence Sepsis Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of S-isopropyl isothiourea, a potent inhibitor of nitric oxide synthase, in severe hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

Application Notes and Protocols: S-Isopropylisothiourea Hydrobromide as a Pharmacological Tool for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a complex biological response in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes. This process plays a crucial role in the pathogenesis of various neurodegenerative diseases. A key mediator in the neuroinflammatory cascade is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes. The inducible isoform, iNOS (or NOS2), is particularly important as its expression is significantly upregulated in activated microglia and astrocytes during inflammation, leading to high levels of NO production that can contribute to neuronal damage.

S-Isopropylisothiourea hydrobromide (IPTU) is a potent inhibitor of nitric oxide synthase, making it a valuable pharmacological tool for studying the role of NO in neuroinflammation. As a member of the S-substituted isothiourea family, it acts as a competitive inhibitor at the L-arginine binding site of NOS. By selectively targeting iNOS, researchers can dissect the specific contributions of this enzyme to the neuroinflammatory process, evaluate the therapeutic potential of iNOS inhibition, and screen for novel anti-neuroinflammatory compounds.

These application notes provide an overview of the use of this compound in neuroinflammation research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of inducible nitric oxide synthase (iNOS). The process begins with the activation of microglia or astrocytes by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Signaling Pathway of LPS-Induced Neuroinflammation and Site of Action for this compound:

Caption: LPS-induced neuroinflammatory signaling cascade and the inhibitory action of this compound on iNOS.

Upon binding of LPS to Toll-like receptor 4 (TLR4) on the surface of microglia or astrocytes, a downstream signaling cascade is initiated, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including iNOS and cytokines such as TNF-α, IL-6, and IL-1β. The resulting iNOS protein catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. This compound competes with L-arginine for the binding site on iNOS, thereby inhibiting the production of nitric oxide.

Data Presentation

The following tables summarize quantitative data for iNOS inhibitors, including compounds structurally related to this compound, in in vitro and in vivo models of inflammation. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibition of Nitric Oxide Production in Macrophages/Microglia

| Compound | Cell Type | Stimulant | IC50 (µM) | Reference Compound |

| S-Isopropylisothiourea (Estimated) | Murine Microglia (BV-2) | LPS | 5 - 20 | - |

| S-Ethylisothiourea | J774.2 Macrophages | LPS | 3.0 | - |

| S-Methylisothiourea | J774.2 Macrophages | LPS | 1.9 | - |

| L-N⁶-(1-iminoethyl)lysine (L-NIL) | Primary Macrophages | IFN-γ | 0.4 ± 0.1 | N/A |

| Aminoguanidine | J774.2 Macrophages | LPS | 13.0 | - |

Note: The IC50 for S-Isopropylisothiourea is an estimation based on the potency of structurally similar S-substituted isothioureas. Actual values should be determined empirically.

Table 2: In Vivo Administration of iNOS Inhibitors in Mouse Models of Inflammation

| Compound | Animal Model | Administration Route | Dosage | Observed Effects |

| S-Isopropylisothiourea (Suggested) | LPS-induced neuroinflammation | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Reduction of inflammatory markers in the brain. |

| S-Ethylisothiourea | LPS-induced plasma extravasation | Intravenous (i.v.) | 5 µg/kg | Inhibition of plasma extravasation.[1] |

| L-N⁶-(1-iminoethyl)lysine (L-NIL) | LPS-induced kidney injury | Intraperitoneal (i.p.) | 3 mg/kg | Blocked RNS generation and capillary defects.[2] |

| Aminoguanidine | Experimental Autoimmune Encephalomyelitis | Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 100 - 400 mg/kg/day | Delayed disease onset and reduced pathology.[3][4] |

Note: The suggested dosage for S-Isopropylisothiourea is an estimation based on effective doses of other potent iNOS inhibitors in vivo. Dose-response studies are recommended.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on neuroinflammation.

In Vitro Protocol: Inhibition of Nitric Oxide Production in Microglial Cells

This protocol describes how to assess the dose-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated microglial cells (e.g., BV-2 cell line).

Caption: Workflow for in vitro assessment of iNOS inhibition.

Materials:

-

BV-2 microglial cells

-

DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium without the inhibitor). Incubate for 1 hour.

-

Stimulation: Prepare a stock solution of LPS. Add LPS to each well (except for the unstimulated control) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite in culture medium (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM).

-

Transfer 50 µL of the supernatant from each well of the cell culture plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of inhibition of nitric oxide production for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC50 value.

In Vivo Protocol: LPS-Induced Neuroinflammation in Mice

This protocol outlines a general procedure for investigating the anti-neuroinflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation, which is known to cause neuroinflammation.

Caption: Workflow for in vivo assessment of anti-neuroinflammatory effects.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia

-

Surgical tools for tissue collection

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Grouping: Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, S-Isopropylisothiourea + LPS).

-

Treatment: Dissolve this compound in sterile saline. Administer the inhibitor (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.

-

Induction of Neuroinflammation: Administer LPS (e.g., 1-5 mg/kg) or sterile saline via i.p. injection.

-

Monitoring: Observe the mice for signs of sickness behavior (e.g., lethargy, piloerection) over the next 24 hours.

-

Tissue Collection: At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the mice under deep anesthesia. Perfuse transcardially with cold PBS. Collect the brains and dissect the regions of interest (e.g., hippocampus, cortex).

-

Downstream Analysis: Homogenize the brain tissue for subsequent analysis, such as:

-

ELISA: to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

Western Blot or Immunohistochemistry: to assess the expression of iNOS and activation of inflammatory signaling pathways (e.g., phosphorylated NF-κB).

-

Griess Assay: to measure nitrite/nitrate levels in brain homogenates as an indicator of NO production.

-

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of iNOS-derived nitric oxide in neuroinflammation. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate its potential as a modulator of neuroinflammatory processes. Due to the limited availability of direct experimental data for this compound in neuroinflammation models, the provided concentrations and dosages are based on structurally and functionally related compounds. Therefore, it is crucial to perform dose-response studies to determine the optimal experimental conditions. By utilizing this iNOS inhibitor, scientists can further unravel the complex mechanisms of neuroinflammation and explore new therapeutic avenues for neurodegenerative diseases.

References

- 1. Effect of S-ethylisothiourea, a putative inhibitor of inducible nitric oxide synthase, on mouse skin vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the inducible nitric-oxide synthase inhibitor L-N(6)-(1-iminoethyl)-lysine on microcirculation and reactive nitrogen species generation in the kidney following lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

Application of S-Isopropylisothiourea Hydrobromide in Hemorrhagic Shock Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-Isopropylisothiourea hydrobromide (IPTU) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). In the context of hemorrhagic shock, the overproduction of nitric oxide (NO) by iNOS is a key contributor to the pathophysiology, leading to vasodilation, hypotension, inflammation, and subsequent organ damage. IPTU presents a valuable pharmacological tool for investigating the role of iNOS in hemorrhagic shock and as a potential therapeutic agent to mitigate its detrimental effects.

Hemorrhagic shock triggers a cascade of events, including a systemic inflammatory response.[1] The expression of iNOS is upregulated during this process, resulting in excessive NO production.[1] This surge in NO contributes to vascular hyporeactivity to vasoconstrictors, exacerbates hypotension, and promotes the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] By selectively inhibiting iNOS, this compound can help to restore vascular tone, improve hemodynamic stability, and reduce the inflammatory cascade, thereby attenuating end-organ damage.[1][3]

Research in rodent and porcine models of hemorrhagic shock has demonstrated that the administration of IPTU can lead to a significant increase in mean arterial pressure (MAP) and improved survival rates.[4][5] Unlike non-selective NOS inhibitors, the selective action of IPTU on iNOS avoids the potential complications associated with the inhibition of endothelial NOS (eNOS) and neuronal NOS (nNOS), which are crucial for maintaining physiological functions. Inhibition of endothelial NOS in early severe hemorrhagic shock may have beneficial effects on blood pressure and survival without altering cardiac output and splanchnic and renal perfusion.[5]

These characteristics make this compound a subject of interest for developing therapeutic strategies aimed at managing the cardiovascular and inflammatory complications of severe hemorrhagic shock.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (IPTU) in preclinical models of hemorrhagic shock.